![molecular formula C24H25N5O2 B10992523 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10992523.png)
3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one exhibit significant anticancer properties. The quinazolinone core is known for its ability to inhibit cancer cell proliferation by interfering with various signaling pathways. Studies have shown that derivatives of quinazolinones can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
2. Neuroprotective Effects
The tetrahydropyridoindole moiety is associated with neuroprotective effects. Compounds containing this structure have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may act by inhibiting acetylcholinesterase or by protecting neuronal cells from oxidative stress .
3. Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies suggest that it may be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this compound:
Case Study 1: Anticancer Activity
A recent study explored the anticancer effects of quinazolinone derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers in treated cells .
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, a related compound demonstrated significant improvement in cognitive function and reduced amyloid plaque formation compared to control groups .
Mechanism of Action
The mechanism of action of 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways, such as the NF-kB inflammatory pathway . This compound may also interact with endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and have been studied for their neuroprotective and anti-inflammatory properties.
Benzotriazinone Derivatives: These compounds have similar core structures and are investigated for various pharmacological activities.
Uniqueness
What sets 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one apart is its unique combination of a benzotriazinone core with a pyridoindole moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
Biological Activity
The compound 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one (CAS Number: 1351702-00-5) is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities due to the presence of heterocyclic moieties and functional groups that can interact with biological targets. This article explores the biological activity of this compound based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C24H25N5O2 |
Molecular Weight | 415.5 g/mol |
Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of indole and pyridoindole structures have been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins such as caspases .
Neuropsychiatric Effects
Compounds in the same class have also been investigated for their neuropsychiatric effects. Studies suggest that certain derivatives can act on serotonin receptors and exhibit procognitive activities. This is particularly relevant for conditions like depression and anxiety where modulation of neurotransmitter systems is crucial .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been suggested through its ability to inhibit cytokine release. Specifically, it has been shown to reduce levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), which plays a significant role in inflammatory responses and diseases such as rheumatoid arthritis and other autoimmune conditions .
Case Studies
- Cytotoxicity Assay : A study conducted on a series of pyridoindole derivatives demonstrated that compounds with similar structural motifs to this compound showed significant cytotoxicity against K562 leukemia cells. After 48 hours of treatment, one derivative exhibited a 50% reduction in cell viability at a concentration of 10 µM .
- Neuropharmacological Study : In a pharmacological evaluation involving mouse models, derivatives were tested for their effects on cognitive functions. Results indicated improvements in memory retention and learning capabilities when administered at specific doses .
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways by increasing ROS levels and activating caspases.
- Cytokine Modulation : It appears to inhibit the secretion of inflammatory cytokines like IL-6 through interference with signaling pathways involved in inflammation.
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[6-oxo-6-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C24H25N5O2/c30-23(28-15-13-21-19(16-28)17-8-3-5-10-20(17)25-21)12-2-1-7-14-29-24(31)18-9-4-6-11-22(18)26-27-29/h3-6,8-11,25H,1-2,7,12-16H2 |
InChI Key |
CSJIAXCPHZIZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCCCN4C(=O)C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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